3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide
Description
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a cyanomethyl (-CH2CN) substituent at the 3-position of the benzene ring and an N-methyl group attached to the sulfonamide moiety. Sulfonamides are widely studied due to their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in drug design .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-3-8(7-9)5-6-10/h2-4,7,11H,5H2,1H3 |
InChI Key |
INBVYAVUURUFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group into other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use in the development of drugs for treating various diseases.
Industry: In industrial applications, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on structural inference.
Structural and Functional Differences
- Cyanomethyl vs. Aminomethyl: The cyanomethyl group in the target compound confers electron-withdrawing effects, which may stabilize intermediates in catalytic reactions (e.g., C–H functionalization) compared to the electron-donating aminomethyl group in analogs like 3-(Aminomethyl)-N-isopropylbenzenesulfonamide .
- Biological Activity: Compounds with diazepane or chlorophenyl substituents (e.g., ) exhibit notable antiproliferative or CNS-targeted activity, suggesting that the cyanomethyl analog might require additional functionalization for similar efficacy.
Biological Activity
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its implications in drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C10H12N2O2S
- Molecular Weight: 224.28 g/mol
- IUPAC Name: 3-(Cyanomethyl)-N-methylbenzenesulfonamide
The structure of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.
Antimicrobial Properties
Research has indicated that sulfonamides, including 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth.
- Study Findings:
- In vitro studies demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- A comparative analysis showed that derivatives with modifications on the sulfonamide moiety exhibited enhanced potency against resistant bacterial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways.
- Mechanism of Action:
- It is hypothesized that 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide interacts with specific molecular targets involved in cell cycle regulation and apoptosis, such as p53 and caspases .
- In vitro assays using human cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
Case Studies
Several case studies have explored the biological activity of sulfonamides, including this specific compound:
- Case Study on Antimicrobial Efficacy:
- Case Study on Antitumor Effects:
The biological activity of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis.
- Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in tumor cells, leading to cell death.
- Interaction with Molecular Targets: The compound may bind to specific receptors or enzymes, altering their function and influencing cellular responses.
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus; enhanced potency with structural modifications. |
| Study 2 | Antitumor | Induced apoptosis in cancer cell lines; dose-dependent effects observed. |
| Case Study 1 | Clinical Trial | Significant reduction in urinary tract infections caused by resistant strains. |
| Case Study 2 | Laboratory Study | Increased apoptosis markers in breast cancer cells following treatment. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a benzenesulfonyl chloride precursor with methylamine, followed by cyanomethylation at the meta position. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane or THF as solvents, and maintain temperatures between 0–5°C during sulfonamide formation to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitor by TLC and confirm via -NMR .
Q. How is 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide characterized structurally and analytically?
- Methodological Answer :
- Spectroscopy : - and -NMR (DMSO-d6) identify the sulfonamide (-SONH-) proton (δ 7.5–8.0 ppm) and cyanomethyl (-CHCN) group (δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks [M+H] and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What preliminary biological activity screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on sulfonamide pharmacophores:
- Antimicrobial Activity : Broth microdilution (MIC determination) against E. coli and S. aureus at concentrations 1–256 µg/mL .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO hydration assay .
Advanced Research Questions
Q. How does the cyanomethyl group influence the compound’s reactivity and mechanism in biological systems?
- Methodological Answer : The electron-withdrawing cyanomethyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to target proteins .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive hotspots .
Q. How can computational methods guide the optimization of 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide for specific targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite identifies binding poses in protein active sites (e.g., CA-II PDB: 3KS3).
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC values across assays)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
